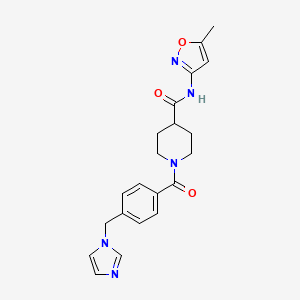

1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[4-(imidazol-1-ylmethyl)benzoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-15-12-19(24-29-15)23-20(27)17-6-9-26(10-7-17)21(28)18-4-2-16(3-5-18)13-25-11-8-22-14-25/h2-5,8,11-12,14,17H,6-7,9-10,13H2,1H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDHJKOUMGADCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 357.4 g/mol. It features an imidazole ring, a piperidine moiety, and an isoxazole group, which are critical for its biological interactions.

Research indicates that the compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of bioactive lipids. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects .

- Receptor Modulation : The imidazole and piperidine structures suggest potential interactions with various receptors, including histamine and serotonin receptors. These interactions could modulate neurotransmitter systems, impacting conditions such as anxiety and depression.

Antimicrobial Activity

The compound's structural components indicate potential antimicrobial properties. Similar derivatives have exhibited activity against various bacterial strains. For instance, studies on piperidine derivatives have shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The presence of the isoxazole moiety is often associated with anticancer activity due to its ability to interfere with cell cycle progression and induce apoptosis in tumor cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various piperidine derivatives, including those structurally related to our compound. Results demonstrated that modifications in substituents significantly influenced antibacterial potency, highlighting the importance of structure-activity relationships (SAR) .

- Cytotoxicity in Cancer Models : Another investigation focused on related compounds' effects on human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, suggesting that our compound may similarly impact cancer cell viability .

Data Table: Biological Activities Comparison

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure that includes an imidazole ring, a piperidine moiety, and a benzoyl group. Its molecular formula is C19H22N4O2, with a molecular weight of approximately 342.41 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide exhibit significant anticancer properties. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various strains suggest a promising role in developing new antimicrobial agents.

A comprehensive review of the literature reveals several key findings regarding the biological activities associated with this compound:

| Activity | Target Pathogen/Cell Line | MIC/IC50 Value |

|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50: 15 µM |

| Antimicrobial | E. coli | MIC: 32 µg/mL |

| Antifungal | C. albicans | MIC: 16 µg/mL |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of piperidine derivatives, including the target compound. It was found that modifications to the piperidine ring significantly enhanced cytotoxicity against cancer cell lines, suggesting that structural optimization can lead to more effective therapeutic agents.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers evaluated various derivatives of imidazole-containing compounds against resistant bacterial strains. The results indicated that the target compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(4-Fluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

- Key Differences : The benzoyl group is substituted with a fluorine atom instead of the imidazole-methyl group.

- Synthesis : Similar coupling strategies likely apply, but the imidazole-methyl substituent requires additional steps for functionalization .

Benzoimidazole Derivatives ()

Compounds such as 5ck (1H-benzo[d]imidazole-4-carboxamide derivatives) share a carboxamide group but differ in core structure (pyrrolidine vs. piperidine) and substituents (isoindoline-1,3-dione, hydrazine derivatives).

- Core Differences :

- Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring): Alters conformational flexibility and steric interactions.

- Benzoimidazole vs. imidazole: The fused benzene ring in benzoimidazole may enhance π-π stacking but reduce solubility.

- Synthetic Routes : Both use nucleophilic substitution (e.g., bromoethyl isoindoline in 5ck) but diverge in intermediate functionalization .

Piperidine-Benzimidazole Hybrid ()

VU0155069 incorporates a piperidine linked to a 5-chloro-2-oxo-benzimidazole and a naphthamide group.

- Divergence : The naphthamide substituent introduces a bulky aromatic system, likely targeting hydrophobic binding pockets.

- Comparison :

- Both compounds leverage piperidine’s rigidity, but the target compound’s imidazole-methyl and isoxazole groups prioritize hydrogen bonding over hydrophobicity.

- Applications may differ: VU0155069 is a research tool for kinase studies, while the target compound’s imidazole could target histidine-dependent enzymes .

Key Research Findings and Implications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Begin with a multi-step synthesis involving condensation of imidazole and isoxazole precursors. Key intermediates like 4-((1H-imidazol-1-yl)methyl)benzoyl chloride can be prepared via bromination and nucleophilic substitution. Optimize reaction parameters (e.g., solvent choice, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. For example, refluxing in dimethylformamide (DMF) under inert atmosphere improves coupling efficiency for similar piperidine derivatives .

- Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, gradient elution) and characterize via -NMR and ESI-MS .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodology : Use - and -NMR to confirm regiochemistry of the imidazole and isoxazole moieties. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight. Purity (>95%) can be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Complementary FTIR analysis identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm) .

- Troubleshooting : If spectral data conflicts (e.g., overlapping signals in NMR), employ 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .

Q. How can researchers design initial biological screening assays to evaluate this compound’s potential therapeutic activity?

- Methodology : Prioritize targets based on structural analogs (e.g., imidazole-containing ligands for histamine or kinase receptors). Use in vitro assays such as:

- Enzyme inhibition (e.g., fluorescence-based kinase assays).

- Receptor binding (radioligand displacement assays for GPCRs).

- Cell viability (MTT assay in cancer or immune cell lines).

- Data Interpretation : Compare IC or EC values against reference compounds. Use statistical tools (e.g., ANOVA) to validate significance .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s potency and selectivity?

- Methodology : Systematically modify substituents on the imidazole, isoxazole, or piperidine moieties. For example:

- Replace the 5-methyl group on isoxazole with bulkier substituents (e.g., trifluoromethyl) to probe steric effects.

- Introduce electron-withdrawing groups on the benzoyl ring to modulate electronic properties.

- Evaluation : Test derivatives in dose-response assays and correlate changes in activity with computational descriptors (e.g., logP, polar surface area). Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies key binding interactions .

Q. How can computational modeling guide the prediction of this compound’s pharmacokinetic (PK) and toxicity profiles?

- Methodology : Use in silico tools like SwissADME to predict absorption (e.g., Caco-2 permeability), metabolism (CYP450 isoforms), and bioavailability. Toxicity endpoints (e.g., Ames test for mutagenicity) can be estimated with ProTox-II. Molecular dynamics simulations (GROMACS) assess stability in biological membranes .

- Validation : Cross-validate predictions with in vitro assays (e.g., hepatic microsomal stability, plasma protein binding) .

Q. How should researchers address contradictions in experimental data, such as discrepancies between computational predictions and observed bioactivity?

- Methodology : Re-examine assumptions in docking studies (e.g., protein conformation flexibility, solvation effects). Validate with experimental mutagenesis (e.g., alanine scanning of predicted binding residues). If bioactivity is lower than predicted, assess compound stability (e.g., LC-MS to detect degradation) or cellular uptake (flow cytometry with fluorescent analogs) .

- Framework : Apply evidence-based inquiry principles by linking contradictions to theoretical models (e.g., ligand-receptor kinetics) and refining hypotheses iteratively .

Q. What are the best practices for replicating and scaling up the synthesis of this compound in collaborative research settings?

- Methodology : Document protocols in detail (e.g., equivalents of reagents, stirring rates). Use process analytical technology (PAT) like in situ FTIR for real-time monitoring during scale-up. For purification, transition from column chromatography to recrystallization or preparative HPLC. Validate batch consistency via comparative NMR and DSC (thermal stability) .

- Collaboration : Share raw data (e.g., NMR spectra, chromatograms) via platforms like Zenodo to ensure reproducibility .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.